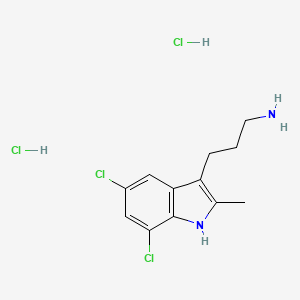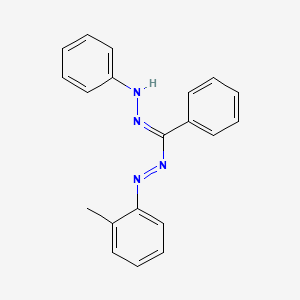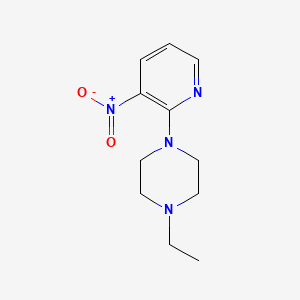
2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the methylamino group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thioamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and other techniques to increase yield and purity while reducing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the methylamino group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring or the ethanone moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for 2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole ring could play a crucial role in binding to the target site, while the methylamino group might influence the compound’s overall pharmacokinetics and dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one: Similar structure but with an amino group instead of a methylamino group.
2-(Methylamino)-1-(1,3-thiazol-5-yl)ethan-1-one: Similar structure but with a different thiazole ring position.
Uniqueness
2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one is unique due to the specific positioning of the methylamino group and the thiazole ring. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C6H8N2OS |
|---|---|
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
2-(methylamino)-1-(1,2-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H8N2OS/c1-7-4-5(9)6-2-3-8-10-6/h2-3,7H,4H2,1H3 |
Clé InChI |
NVWUJOZGRSXRRM-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)C1=CC=NS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)

![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)



![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)


![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B15251608.png)

![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)

